A Senior Application Scientist's Guide to Triethyloxonium Hexachloroantimonate: Properties, Synthesis, and Advanced Applications
A Senior Application Scientist's Guide to Triethyloxonium Hexachloroantimonate: Properties, Synthesis, and Advanced Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Triethyloxonium hexachloroantimonate, [(C₂H₅)₃O]⁺[SbCl₆]⁻, is a powerful and versatile reagent within the class of Meerwein salts.[1] Characterized by a triethyloxonium cation and a non-nucleophilic hexachloroantimonate anion, it serves as a potent electrophilic agent.[2][3] Its primary utility lies in its capacity as a strong ethylating agent and a selective one-electron oxidant, enabling chemical transformations that are often challenging with conventional reagents.[3][4] This guide provides an in-depth examination of its chemical properties, a field-tested synthesis protocol, and its critical applications in modern organic synthesis and materials science, with a particular focus on its relevance to drug development.
Core Physicochemical and Safety Profile
Understanding the fundamental properties of triethyloxonium hexachloroantimonate is paramount for its safe and effective use. The compound is a white to off-white or pale yellow powder, which is sensitive to moisture and should be handled under an inert atmosphere to prevent hydrolysis.[5][6] Upon contact with water, it decomposes to form diethyl ether, ethanol, and a strongly acidic solution of hexachloroantimonic acid.[7]
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₅Cl₆OSb | [2][6] |
| Molecular Weight | 437.66 g/mol | [6] |
| Appearance | White to off-white/pale yellow powder | [6] |
| CAS Number | 3264-67-3 | |
| Storage Conditions | Store at ≤ -20 °C under inert gas | [6] |
| Hazards | Harmful if swallowed or inhaled; Causes severe skin burns and eye damage; Toxic to aquatic life | [8] |
Synthesis and Handling: A Validated Laboratory Protocol
The synthesis of triethyloxonium hexachloroantimonate requires stringent anhydrous conditions to ensure high purity and yield. The most common laboratory method involves the direct reaction between antimony(V) pentachloride (SbCl₅), a potent Lewis acid, and excess diethyl ether.[3]
Causality Behind Experimental Choices:
-
Inert Atmosphere (Nitrogen/Argon): This is critical to prevent the immediate hydrolysis of both the starting material (SbCl₅) and the product oxonium salt.[2]
-
Excess Diethyl Ether: Diethyl ether serves as both a reactant and the solvent, driving the reaction towards the formation of the triethyloxonium cation.
-
Low Temperature Control: The reaction is exothermic. Maintaining low temperatures minimizes the potential for side reactions and decomposition of the product.[9]
Step-by-Step Synthesis Protocol:
-
Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous diethyl ether. The flask is cooled to the desired temperature (typically 0 to -30 °C) in an ice or dry ice/acetone bath.[9]
-
Reaction: Antimony(V) pentachloride is added dropwise from the dropping funnel to the stirred diethyl ether over a period of 1-2 hours. A white crystalline precipitate of triethyloxonium hexachloroantimonate will form.
-
Isolation: After the addition is complete, the reaction mixture is stirred for an additional hour at low temperature. The supernatant ether is then removed via cannula or a filter stick.
-
Purification: The resulting crystalline solid is washed multiple times with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying and Storage: The purified product is dried under a high vacuum to remove residual solvent. It must be stored in a tightly sealed container under an inert atmosphere at or below -20°C to maintain its stability and reactivity.[6]
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Figure 1: Experimental workflow for the synthesis of triethyloxonium hexachloroantimonate.
Reactivity, Mechanisms, and Applications
The synthetic utility of triethyloxonium hexachloroantimonate stems from two primary modes of reactivity: as a powerful ethylating agent and as a selective one-electron oxidant.
Electrophilic Ethylation
As a "hard" electrophile, the triethyloxonium cation readily transfers an ethyl group to various soft and hard nucleophiles, particularly those that are weakly nucleophilic and unreactive towards traditional alkylating agents like alkyl halides.[3][10] This makes it invaluable for the ethylation of functional groups such as ethers, sulfides, amides, lactones, and ketones.[1][11]
The reaction proceeds via a direct Sₙ2-type mechanism where the nucleophile attacks one of the α-carbons of the ethyl groups on the oxonium ion. The non-nucleophilic nature of the [SbCl₆]⁻ counterion is crucial, as it does not compete with the substrate for the electrophile, leading to cleaner reactions and higher yields.[2]
Applications in Drug Development: This powerful alkylating ability is highly relevant in pharmaceutical synthesis for modifying lead compounds. For instance, converting a carboxylic acid to an ethyl ester or a phenol to an ethyl ether can drastically alter a molecule's polarity, solubility, and metabolic stability, which are key parameters in drug design. The mild, neutral conditions under which these reactions occur are advantageous for sensitive and complex molecular scaffolds.[3][12]
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Figure 2: Generalized mechanism of O-ethylation using triethyloxonium hexachloroantimonate.
One-Electron Oxidation
A unique and powerful application of this reagent is its ability to act as a selective one-electron oxidant, particularly for electron-rich aromatic compounds.[2][4] This process generates stable aromatic cation radicals, which can be isolated as crystalline paramagnetic salts.[4][9] This capability has been pivotal for the structural elucidation of these highly labile species by X-ray crystallography.[3][4]
The proposed mechanism suggests that the reagent acts as a precursor, slowly releasing the active oxidant, monomeric antimony(V) pentachloride (SbCl₅).[9] This controlled release allows for the slow, optimal growth of high-quality crystals, a significant advantage over using the highly reactive SbCl₅ directly, which often leads to undesired side reactions like chlorination.[3][9]
Applications in Research and Materials Science: Beyond structural analysis, this oxidative power is harnessed in materials science. Triethyloxonium hexachloroantimonate is used as a p-type doping agent for conductive polymers and carbon nanotubes, enhancing their electrical properties for applications in organic electronics.[2]
Safety and Handling Precautions
Given its high reactivity and hazardous nature, strict safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash-proof safety goggles, and a lab coat.[5] Handling should be performed in a well-ventilated fume hood.
-
Inert Conditions: As a moisture-sensitive compound, all handling, transfers, and reactions should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[2][11]
-
Spill Management: In case of a spill, the solid material should be dampened with alcohol, transferred to a suitable container, and the area should be decontaminated with alcohol followed by soap and water.[5]
-
Disposal: The compound and any contaminated materials must be disposed of as hazardous chemical waste in accordance with local regulations. It should be treated by a licensed professional waste disposal service.
References
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Organic Syntheses. (n.d.). Trimethyloxonium Tetrafluoroborate. Org. Syn. Coll. Vol. 5, 1080. Retrieved from [Link]
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Thieme E-Books. (n.d.). Product Class 6: Oxonium Salts. Retrieved from [Link]
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T3DB. (n.d.). Triethyloxonium hexachloroantimonate. Retrieved from [Link]
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Wikipedia. (n.d.). Triethyloxonium tetrafluoroborate. Retrieved from [Link]
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Rathore, R., & Kochi, J. K. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. The Journal of Organic Chemistry, 63(17), 5847–5856. Retrieved from [Link]
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ChemBK. (n.d.). TRIETHYLOXONIUM HEXACHLOROANTIMONATE (cas 3264-67-3) SDS/MSDS download. Retrieved from [Link]
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Organic Syntheses. (n.d.). triethyloxonium fluoborate. Org. Syn. Coll. Vol. 5, 1099. Retrieved from [Link]
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CORE. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a. Retrieved from [Link]
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Eley, D. D., Monk, D. F., & Rochester, C. H. (1976). Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 72, 227-234. Retrieved from [Link]
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American Elements. (n.d.). Triethyloxonium Hexachloroantimonate. Retrieved from [Link]
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